An In-depth Technical Guide to 1-(2,4-Dibromophenyl)ethanone (CAS No: 33243-33-3)
An In-depth Technical Guide to 1-(2,4-Dibromophenyl)ethanone (CAS No: 33243-33-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Dibromophenyl)ethanone, a halogenated aromatic ketone, is a pivotal building block in the landscape of synthetic organic chemistry and drug discovery. Its strategic placement of bromine atoms and a reactive ketone functional group makes it a versatile precursor for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(2,4-Dibromophenyl)ethanone is fundamental for its effective application in research and development. These properties dictate its behavior in chemical reactions, its solubility, and its handling requirements.
| Property | Value | Source |
| CAS Number | 33243-33-3 | |
| IUPAC Name | 1-(2,4-dibromophenyl)ethanone | |
| Molecular Formula | C₈H₆Br₂O | |
| Molecular Weight | 277.94 g/mol | |
| XLogP3-AA | 3 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 |
Synthesis of 1-(2,4-Dibromophenyl)ethanone
The primary synthetic route to 1-(2,4-Dibromophenyl)ethanone is through the Friedel-Crafts acylation of 1,3-dibromobenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring, a fundamental transformation in organic synthesis.
Reaction Mechanism: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. The reaction typically involves an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of the ketone product. Due to the deactivating nature of the acetyl group, the reaction generally stops after a single substitution.
Caption: Friedel-Crafts Acylation Workflow for 1-(2,4-Dibromophenyl)ethanone Synthesis.
Experimental Protocol: Friedel-Crafts Acylation of 1,3-Dibromobenzene
This protocol is a representative procedure for the synthesis of 1-(2,4-Dibromophenyl)ethanone.
Materials:
-
1,3-Dibromobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Addition of Reactants: Cool the mixture in an ice bath. To the stirred suspension, add 1,3-dibromobenzene (1.0 equivalent) dissolved in anhydrous dichloromethane.
-
Acylation: Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-(2,4-Dibromophenyl)ethanone.
Applications in Drug Discovery and Medicinal Chemistry
The presence of two bromine atoms and a ketone moiety in 1-(2,4-Dibromophenyl)ethanone provides multiple reaction sites, making it a valuable intermediate in the synthesis of diverse molecular scaffolds with potential biological activity.
As a Precursor for Heterocyclic Compounds
Aromatic ketones are common starting materials for the synthesis of various heterocyclic systems, which form the core of many pharmaceuticals. For instance, α-haloketones, which can be readily prepared from 1-(2,4-Dibromophenyl)ethanone, are precursors to imidazoles, thiazoles, and other nitrogen- and sulfur-containing heterocycles. These heterocyclic motifs are prevalent in a wide range of bioactive molecules, including antifungal agents like conazoles.[1]
Role in the Synthesis of Bioactive Molecules
Brominated aromatic compounds are frequently utilized in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. The bromine atoms on the phenyl ring of 1-(2,4-Dibromophenyl)ethanone can be sequentially or selectively functionalized to build molecular complexity. This strategic functionalization is a cornerstone of modern drug discovery, enabling the exploration of chemical space around a core scaffold to optimize biological activity and pharmacokinetic properties.[2][3]
Spectroscopic Characterization
The structural elucidation of 1-(2,4-Dibromophenyl)ethanone is confirmed through various spectroscopic techniques. While a comprehensive set of spectra for this specific compound is not publicly available in spectral databases, the expected spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group. The aromatic region would display a complex splitting pattern for the three protons on the dibrominated phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon, a signal for the methyl carbon, and several signals in the aromatic region corresponding to the carbon atoms of the phenyl ring, with those directly attached to bromine showing characteristic shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹.[5]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) will be a key diagnostic feature.[6][7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(2,4-Dibromophenyl)ethanone.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(2,4-Dibromophenyl)ethanone is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactivity, stemming from the ketone functionality and the two bromine substituents, allows for the construction of complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such key building blocks in the drug discovery and development pipeline remains paramount.
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Supporting Information for "Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". (n.d.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-1-(4-morpholinophenyl)ethanone in Modern Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone. Retrieved from [Link]
-
UCLA. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2015). Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]
-
YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S21. 1 H NMR spectrum of 1-(2-Bromophenyl)ethanone oxime (2k). Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(3-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)ethanone oxime. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
ChemSrc. (2021, August 25). 1-(4-Bromophenyl)ethanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S6 . IR spectrum (KBr) of 2-azido-1-(4-bromophenyl)ethanone ( 8 ). Retrieved from [Link]
-
PubMed. (2023, March 12). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]
